molecular formula C18H25N5O4S B1581968 Dansyl-L-arginine CAS No. 28217-22-3

Dansyl-L-arginine

Cat. No. B1581968
CAS RN: 28217-22-3
M. Wt: 407.5 g/mol
InChI Key: HRBPBWKDJGGGCX-UHFFFAOYSA-N
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Description

Dansyl-L-arginine is a compound that contains an N-terminal fluorophore (dansyl), making it useful as a fluorescent marker or probe . It is used as a site-specific marker for drug binding pockets on proteins .


Synthesis Analysis

The Dansyl Method for Identifying N-Terminal Amino Acids involves the reaction of the reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) with the free amino groups of peptides and proteins . Total acid hydrolysis of the substituted peptide or protein yields a mixture of free amino acids plus the dansyl derivative of the N-terminal amino acid .


Molecular Structure Analysis

Dansyl-L-arginine has a molecular formula of C18H25N5O4S . Its molecular weight is 407.5 g/mol . The InChIKey of Dansyl-L-arginine is HRBPBWKDJGGGCX-AWEZNQCLSA-N .


Chemical Reactions Analysis

Dansyl-L-arginine undergoes a reaction with dansyl chloride, yielding dansylated reaction products . This reaction is used in the analysis of amino acids by chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) .


Physical And Chemical Properties Analysis

Dansyl-L-arginine has a molecular weight of 407.5 g/mol . Its molecular formula is C18H25N5O4S . The InChIKey of Dansyl-L-arginine is HRBPBWKDJGGGCX-AWEZNQCLSA-N .

Scientific Research Applications

Arginine and Endothelial Function

Arginine, including Dansyl-L-arginine, plays a crucial role in endothelial function and vascular tone regulation. This aspect is especially relevant in conditions like hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus (Gambardella et al., 2020).

Metabolic Engineering for L-Arginine Production

Studies in metabolic engineering have focused on producing L-arginine, a derivative of Dansyl-L-arginine, using microorganisms. This research has significant implications for both medicinal and industrial applications of L-arginine (Shin & Lee, 2014).

Immune Responses and L-Arginine Metabolism

Research on L-arginine metabolism has shown its importance in immune responses. This is particularly significant in situations like pregnancy, where L-arginine becomes an essential amino acid (Bronte & Zanovello, 2005).

Clinical Pharmacology of L-Arginine

L-Arginine's role as the precursor of nitric oxide, a critical messenger molecule, has been extensively studied in clinical pharmacology. Its effects on endothelial function in conditions like hypercholesterolemia and atherosclerosis are of particular interest (Böger & Bode-Böger, 2001).

Fluorescence Studies with Dansyl-L-Arginine

Dansyl-L-arginine's interactions with enzymes like trypsin have been studied using fluorescence methods, providing insights into enzymatic processes and molecular interactions (Goto & Hess, 1979).

Arginine Nutrition in Development, Health, and Disease

L-Arginine is crucial for numerous physiological functions. Its role in reproductive, cardiovascular, pulmonary, renal, gastrointestinal, liver, and immune functions, as well as in wound healing, has been documented (Wu et al., 2000).

Arginine and Cancer

The relationship between arginine metabolism and cancer has been a subject of interest. Arginine's role in tumor biology, including aspects like tumor-cell adhesion, apoptosis, angiogenesis, differentiation, and immune response, is being explored (Lind, 2004).

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O4S/c1-23(2)15-9-3-7-13-12(15)6-4-10-16(13)28(26,27)22-14(17(24)25)8-5-11-21-18(19)20/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3,(H,24,25)(H4,19,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBPBWKDJGGGCX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansyl-L-arginine

CAS RN

28217-22-3
Record name Dansyl-L-arginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28217-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-arginine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
A Hijikata-Okunomiya, S Okamoto, Y Tamao… - Journal of Biological …, 1988 - Elsevier
… similarities and dissimilarities among BuChE, trypsin, and thrombin in the active site topography, and hence, we introduce a new selective inhibitor for BuChE, N”-dansyl-L-arginine 4-…
Number of citations: 18 www.sciencedirect.com
S Goto, GP Hess - The Journal of Biochemistry, 1979 - academic.oup.com
… trypsinor trypsinogen-dansyl-L-arginine complex was measured. Dansyl-L-arginine (L-DA) is a product in the trypsin-catalyzed hydrolysis of dansyl-L-arginine methylester. Trypsinogen …
Number of citations: 9 academic.oup.com
S Okamoto, K Kinjo, A Hijikata… - Journal of Medicinal …, 1980 - ACS Publications
… lV“-Dansyl-L-arginine methyl ester was the most inhibitory of the jVa-(arylsulfonyl)-L-… The most potent inhibitors were the re-propyl and re-butylesters of iVa-dansyl-L-arginine with an /M …
Number of citations: 70 pubs.acs.org
H Karaki, K Murakami, H Nakagawa… - British journal of …, 1983 - Wiley Online Library
1 Effects of N 2 ‐dansyl‐l‐arginine‐4‐t‐butylpiperidine amide (TI 233) on the contractions in vascular and intestinal smooth muscles were examined. 2 High K‐induced sustained …
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
R Kikumoto, Y Tamao, K Ohkubo… - Journal of Medicinal …, 1980 - ACS Publications
… Fluorescence intensity of the spots of TV“-dansyl-L-arginine and amides of iV0-dansyl-L-arginine on the chromatogram was estimated visually under UV light. Acknowledgment. The …
Number of citations: 61 pubs.acs.org
T Tanaka, M Inagaki, H Hidaka - Archives of Biochemistry and Biophysics, 1983 - Elsevier
N 2 -Dansyl-l-arginine-4-t-butylpiperidine amide (No. 233) is a selective and potent calmodulin (CaM) antagonist. The apparent affinity and selectivity of this antagonist coupled with the …
Number of citations: 12 www.sciencedirect.com
S Goto, GP Hess - The Journal of Biochemistry, 1979 - academic.oup.com
… dansyl-L-arginine methyl ester (L-DAME), dansyl-D-arginine methyl ester (D-DAME), dansyl-L-arginine … ; L-DAA, dansyl-L-arginine the enzyme molecule must be related to the …
Number of citations: 4 academic.oup.com
AJ Ryan, J Ghuman, PA Zunszain, C Chung… - Journal of Structural …, 2011 - Elsevier
… We present here the co-crystal structures of HSA in complex with six dansylated amino acids that are specific for either drug site 1 (dansyl-l-asparagine, dansyl-l-arginine, dansyl-l-…
Number of citations: 153 www.sciencedirect.com
M Asano, Y Suzuki, H Hidaka - Journal of Pharmacology and Experimental …, 1982 - ASPET
… (W-7), chlorpromazine, prenylamine and N2-dansyl-L-arginine-4-t-butylpiperidine amide on … N2-dansyl-L-arginine-4-t-butylpiperidine amide selectively antagonized the serotonin- and …
Number of citations: 104 jpet.aspetjournals.org
H HIDAKA, T YAMAKI, M NAKA, T TANAKA… - Molecular …, 1980 - ASPET
Reagents such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), chlorpromazine, prenylamine, and N 2 -dansyl-L-arginine-4-t-butylpiperidine amide (No. 233) that …
Number of citations: 454 molpharm.aspetjournals.org

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